Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDSKXAYFCGICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the iodine atom: This step often involves the use of iodine or an iodine-containing reagent to introduce the iodine atom at the desired position on the pyrrolopyridine ring.
Protection of the carboxyl group: The carboxyl group is protected using a tert-butyl group to form the final compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atoms or other functional groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical identifiers:
- CAS Number : 2366996-94-1
- Molecular Formula : C15H21IN2O2
- Molecular Weight : 388.24 g/mol
- IUPAC Name : tert-butyl (2R)-4-iodo-2-propan-2-yl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
The structure features a pyrrolidine ring fused with a pyridine moiety, which contributes to its biological activity and reactivity in synthetic pathways.
Medicinal Chemistry
Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate has been studied for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets.
Case Study: Histamine H3 Receptor Antagonism
Research indicates that derivatives of pyrrolidine compounds exhibit antagonistic activity at the histamine H3 receptor, which is implicated in neurological disorders. The compound's structural features may enhance binding affinity and selectivity for this receptor, making it a candidate for further development as a therapeutic agent in treating conditions like narcolepsy and cognitive disorders .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its iodine substituent allows for further functionalization through nucleophilic substitution reactions.
Data Table: Reactivity Overview
Material Science
Recent studies have explored the use of this compound in the development of new materials with specific electronic properties. Its ability to form stable complexes with metals can be exploited in catalysis and sensor applications.
Case Study: Catalytic Applications
The compound has shown promise as a catalyst in organic reactions due to its ability to stabilize transition states. Research has demonstrated that incorporating this compound into catalytic systems enhances reaction yields and selectivity .
Mechanism of Action
The mechanism of action of tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Core Variations
Tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Substituent Position : Iodine at position 3 instead of 4.
- Key Differences : The fully aromatic pyrrolo[2,3-b]pyridine core lacks the 2,3-dihydro saturation, leading to higher aromatic stability but reduced flexibility.
- Applications : Used in similar coupling reactions, but regioselectivity differs in substitution reactions .
Tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Halogen-Substituted Analogs
Tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Substituents : Bromine at position 5 and a methyl group on the dihydro ring.
- Key Differences: Bromine’s lower electronegativity compared to iodine reduces its efficacy in cross-coupling reactions.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Functional Group Variations
Tert-butyl 4-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Substituent: Amino group at position 4.
- Key Differences: The amino group is electron-donating, enhancing nucleophilic reactivity. This derivative is pivotal in amide bond formations but lacks the iodine’s utility in metal-catalyzed cross-couplings .
Dihydro Derivatives with Additional Substituents
Tert-butyl 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Substituent : Methyl group on the dihydro ring.
- The absence of iodine limits its use in cross-coupling .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent(s) | Position | Molecular Formula | Molecular Weight | Key Reactivity/Applications |
|---|---|---|---|---|---|
| Target Compound | Iodo, 2,3-dihydro | 4 | C₁₂H₁₄IN₂O₂ | 360.16 | Cross-coupling, halogenation |
| Tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Iodo | 3 | C₁₂H₁₃IN₂O₂ | 344.15 | Regioselective coupling |
| Tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Bromo, Methyl | 5, 3 | C₁₃H₁₇BrN₂O₂ | 313.19 | Sterically hindered substitutions |
| Tert-butyl 4-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Amino | 4 | C₁₂H₁₅N₃O₂ | 233.27 | Nucleophilic reactions, peptide coupling |
| Tert-butyl 4-(dioxaborolanyl)pyrrolo[2,3-b]pyridine-1-carboxylate | Boronate | 4 | C₁₈H₂₅BN₂O₄ | 344.21 | Suzuki-Miyaura couplings |
Biological Activity
Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials, supported by various research findings and case studies.
- IUPAC Name : Tert-butyl (R)-4-iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Molecular Formula : C₁₅H₂₁IN₂O₂
- Molecular Weight : 388.25 g/mol
- CAS Number : 2366996-94-1
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolo[2,3-b]pyridine core followed by iodination and esterification processes. Specific methodologies can vary based on the desired purity and yield.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antitumor properties. For instance, related compounds have demonstrated in vitro cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.
Antimicrobial Properties
Research has shown that certain pyrrolo derivatives possess antimicrobial activity against a range of pathogens. Compounds structurally similar to tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine have been effective against Mycobacterium tuberculosis, indicating potential applications in treating resistant strains .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Some studies suggest that pyrrolo derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Apoptosis Induction : These compounds may promote programmed cell death in cancer cells through activation of apoptotic pathways.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant bactericidal activity against Mycobacterium tuberculosis at concentrations below 1 μg/ml. |
| Study 2 | Reported cytotoxic effects on HCT116 human colon cancer cells with a focus on structure–activity relationships. |
| Study 3 | Found that structural modifications enhance the inhibitory potency against various kinases involved in cancer progression. |
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., dichloromethane for esterification).
- Temperature control during iodination to minimize byproducts.
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm regioselectivity of iodination and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H NMR .
- Mass Spectrometry : HRMS (High-Resolution MS) validates the molecular ion peak (m/z 295.1 for [M+H]+) .
- Elemental Analysis : Quantifies iodine content to confirm stoichiometry .
Q. Optimization Example :
| Condition | Yield (Without Ag2O) | Yield (With Ag2O) |
|---|---|---|
| Suzuki Coupling | 45% | 78% |
Advanced: What strategies mitigate competing side reactions during iodination?
Answer:
Q. Case Study :
Advanced: How can researchers evaluate the biological activity of derivatives (e.g., kinase inhibition)?
Answer:
Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure SGK-1 or JAK2 inhibition. IC50 values are derived from dose-response curves .
Antiviral Screening : Plaque reduction assays (e.g., against TMV) quantify inhibition of viral replication .
Cytotoxicity Profiling : MTT assays on HEK-293 or HepG2 cells assess selectivity .
Q. Example Data :
| Derivative | SGK-1 IC50 (nM) | TMV Inhibition (%) |
|---|---|---|
| Parent Compound | 250 | 15 |
| Carbamate Analog | 85 | 65 |
Advanced: How to resolve conflicting spectroscopic data (e.g., NMR vs. HRMS)?
Answer:
- Multi-Technique Validation : Cross-check 1H/13C NMR with DEPT-135 to distinguish CH3/CH2 groups. HRMS confirms molecular formula .
- Dynamic Effects : Rotamers (e.g., tert-butyl group) may split NMR signals; variable-temperature NMR (VT-NMR) resolves this .
- Contradiction Example : A 42% yield compound in showed two rotamers in 31P NMR, resolved by HRMS and VT-NMR .
Safety & Handling: What precautions are critical when handling this compound?
Answer:
- Hazards : Potential iodine release under heat; skin/eye irritant .
- PPE : Nitrile gloves, goggles, and fume hood use mandatory .
- Storage : –20°C in amber vials under inert gas (Ar/N2) to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
